

A Comparative Guide to the ^1H and ^{13}C NMR Spectra of 1-Pentadecyne

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Compound of Interest

Compound Name: 1-Pentadecyne

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This guide provides a detailed interpretation of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **1-pentadecyne**, a long-chain terminal alkyne. To highlight the unique spectral features imparted by the carbon-carbon triple bond, a direct comparison is made with its alkene and alkane analogues, 1-pentadecene and pentadecane. This document presents quantitative NMR data, detailed experimental protocols, and visual aids to assist in the structural elucidation and characterization of similar molecules.

^1H and ^{13}C NMR Spectral Data Comparison

The chemical shifts (δ) in NMR spectroscopy are indicative of the local electronic environment of each nucleus. The presence of the terminal alkyne functionality in **1-pentadecyne** results in distinct signals that are absent in the spectra of its saturated and unsaturated counterparts. The following table summarizes the key ^1H and ^{13}C NMR chemical shifts for **1-pentadecyne** and its comparators.

Compound	Functional Group	Atom	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
1-Pentadecyne	Alkyne	$\equiv\text{C-H}$ (C1)	~2.17 (triplet)	~68.3
-C≡ (C2)	-	~84.5		
-CH ₂ -C≡ (C3)		~1.53 (multiplet)	~18.5	
Alkyl Chain	-(CH ₂) ₁₁ -		~1.26 (broad singlet)	~22.8-32.1
-CH ₃ (C15)		~0.88 (triplet)	~14.2	
1-Pentadecene	Alkene	=CH ₂ (C1)	~4.92 (multiplet)	~114.1
=CH- (C2)		~5.81 (multiplet)	~139.2	
-CH ₂ -C= (C3)		~2.04 (multiplet)	~33.9	
Alkyl Chain	-(CH ₂) ₁₁ -		~1.27 (broad singlet)	~22.7-31.9
-CH ₃ (C15)		~0.88 (triplet)	~14.1	
Pentadecane	Alkane	-CH ₃ (C1, C15)	~0.88 (triplet)	~14.1
-(CH ₂) ₁₃ -		~1.26 (broad singlet)	~22.8-32.1	

Note: The chemical shifts for **1-pentadecyne** are based on data for the closely related hexadec-1-yne-d1 and typical values for terminal alkynes. The data for 1-pentadecene and pentadecane are sourced from publicly available spectral databases.

Interpretation of NMR Spectra

^1H NMR Spectrum of 1-Pentadecyne

The ^1H NMR spectrum of **1-pentadecyne** is characterized by a few key signals. The most diagnostic is the triplet appearing around 2.17 ppm, which corresponds to the acetylenic proton ($\equiv\text{C-H}$).^[1] This upfield shift, relative to vinylic protons (4.5-6.5 ppm), is a consequence of the magnetic anisotropy induced by the cylindrical π -electron cloud of the triple bond.^[2] This

shielding effect is a hallmark of terminal alkynes. The triplet splitting pattern arises from coupling to the two adjacent protons on C3.

The protons of the long alkyl chain give rise to a large, broad signal around 1.26 ppm. The terminal methyl group (-CH₃) protons appear as a triplet at approximately 0.88 ppm, a typical value for a methyl group in a long-chain alkane.

¹³C NMR Spectrum of 1-Pentadecyne

In the ¹³C NMR spectrum, the sp-hybridized carbons of the alkyne group are the most notable features. The terminal carbon (C1), bonded to the hydrogen, resonates at approximately 68.3 ppm. The internal alkyne carbon (C2) is found further downfield at around 84.5 ppm.[1][3] These chemical shifts are significantly different from those of the sp² carbons in 1-pentadecene (114.1 and 139.2 ppm) and the sp³ carbons in pentadecane (14.1-32.1 ppm). The carbons of the long alkyl chain appear in the typical aliphatic region of the spectrum.

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of long-chain hydrocarbons like **1-pentadecyne**.

1. Sample Preparation:

- **Sample Purity:** Ensure the sample is of high purity to avoid signals from contaminants.
- **Solvent:** Dissolve 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is necessary for the instrument's lock system and to avoid large solvent signals in the ¹H spectrum.
- **Filtering:** Since **1-pentadecyne** can be a waxy solid at room temperature, it may be necessary to gently warm the solvent to ensure complete dissolution. After dissolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- **Concentration:** For quantitative analysis, the concentration should be accurately known.

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

For ^1H NMR:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
- Acquisition Time (AQ): 2-4 seconds.
- Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration in quantitative measurements.
- Spectral Width (SW): 0-12 ppm.

For ^{13}C NMR:

- Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
- Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance of ^{13}C .
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (5-10 times the longest T_1 relaxation time) and inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).
- Spectral Width (SW): 0-200 ppm.

Visualizing the Structure and Key NMR Correlations of 1-Pentadecyne

The following diagram illustrates the chemical structure of **1-pentadecyne** and highlights the key atoms responsible for the characteristic NMR signals.

Caption: Structure of **1-pentadecyne** with key ¹H and ¹³C NMR chemical shifts.

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References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
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